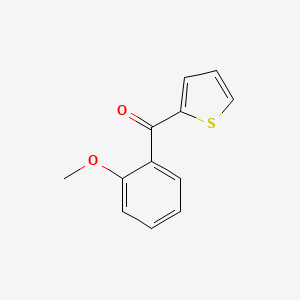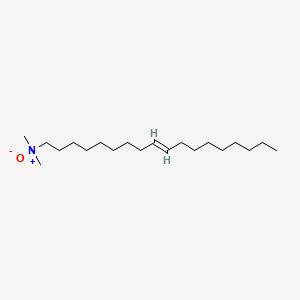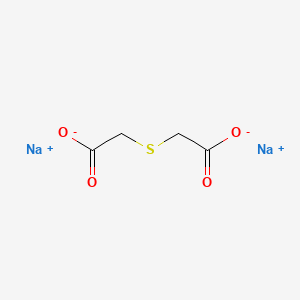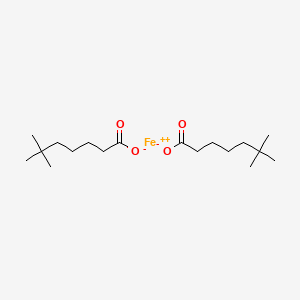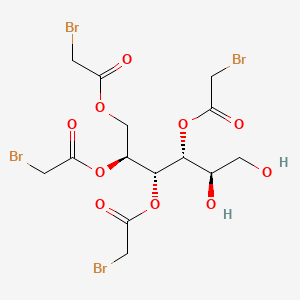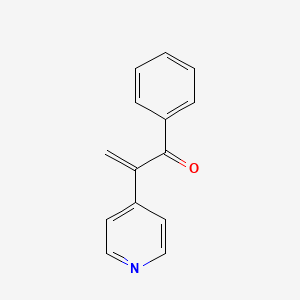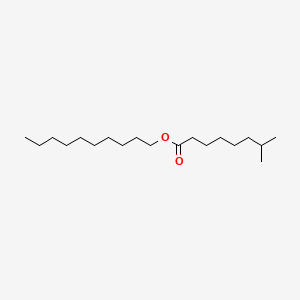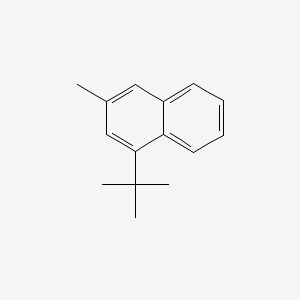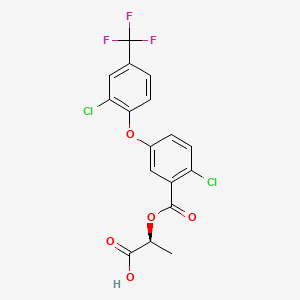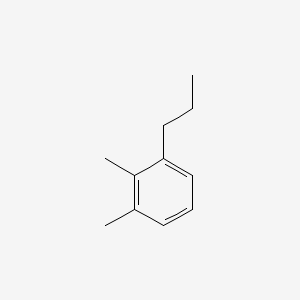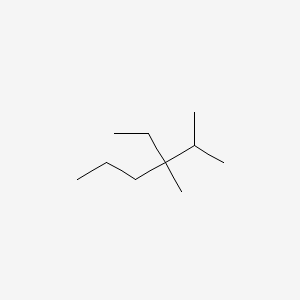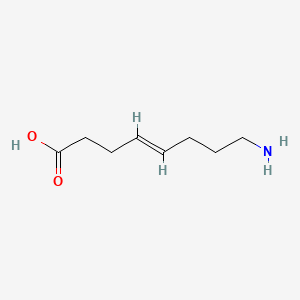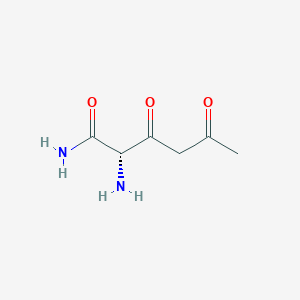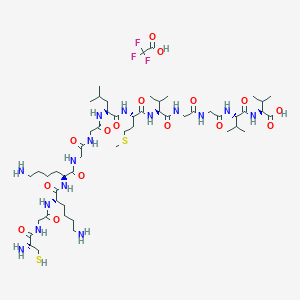
H-Cys-Gly-Lys-Lys-Gly-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Cys-Gly-Lys-Lys-Gly-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA is a peptide consisting of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes cysteine, glycine, lysine, leucine, methionine, and valine, among others. The addition of trifluoroacetic acid (TFA) indicates that the peptide is in its trifluoroacetate salt form, which is commonly used to enhance the stability and solubility of peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Cys-Gly-Lys-Lys-Gly-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group of the attached amino acid.
Coupling: of the next amino acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Industrial Production Methods
In industrial settings, the production of peptides like This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2) or iodine (I2) for disulfide bond formation.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction.
Substitution reagents: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides .
Wissenschaftliche Forschungsanwendungen
Peptides like H-Cys-Gly-Lys-Lys-Gly-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA have diverse applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their roles in cellular processes and signaling pathways.
Medicine: Investigated for therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of biomaterials and as components in diagnostic assays
Wirkmechanismus
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including enzymes, receptors, and ion channels. The interaction often involves binding to the active site or allosteric site of the target protein, leading to modulation of its activity. The pathways involved can vary widely depending on the peptide and its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Gly-His-Lys-OH: A tripeptide with different amino acid composition.
H-Lys-Lys-Gly-OH: A tripeptide with a shorter sequence.
H-Gly-Gly-His-OH: Another tripeptide with a different sequence .
Uniqueness
The uniqueness of H-Cys-Gly-Lys-Lys-Gly-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA lies in its specific sequence, which determines its structure, stability, and biological activity. The presence of cysteine allows for potential disulfide bond formation, adding to its structural complexity and functional diversity .
Eigenschaften
Molekularformel |
C53H94F3N15O16S2 |
|---|---|
Molekulargewicht |
1318.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C51H93N15O14S2.C2HF3O2/c1-27(2)20-35(61-38(69)23-55-36(67)21-58-45(73)32(14-10-12-17-52)62-46(74)33(15-11-13-18-53)60-39(70)25-57-44(72)31(54)26-81)48(76)63-34(16-19-82-9)47(75)65-41(28(3)4)49(77)59-22-37(68)56-24-40(71)64-42(29(5)6)50(78)66-43(30(7)8)51(79)80;3-2(4,5)1(6)7/h27-35,41-43,81H,10-26,52-54H2,1-9H3,(H,55,67)(H,56,68)(H,57,72)(H,58,73)(H,59,77)(H,60,70)(H,61,69)(H,62,74)(H,63,76)(H,64,71)(H,65,75)(H,66,78)(H,79,80);(H,6,7)/t31-,32-,33-,34-,35-,41-,42-,43-;/m0./s1 |
InChI-Schlüssel |
ZDMSARORUHSLPT-APVNHIGYSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


